(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
Overview
Description
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring with amino and Boc-amino groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester typically involves multiple steps. One common method starts with the cyclohexanecarboxylic acid, which undergoes a series of reactions including protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by esterification to introduce the ethyl ester group. The reaction conditions often involve the use of reagents like di-tert-butyl dicarbonate (Boc2O) for Boc protection and ethanol for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can effectively remove the Boc group.
Major Products
The major products formed from these reactions include nitro or nitroso derivatives, alcohols, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester exerts its effects is primarily through its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at the amino group. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure due to the presence of the Boc group.
Trimethoxyphenylsilane: Shares the feature of being a functionalized organic compound.
2-Bromoethylamine: Contains an amino group and is used in similar synthetic applications.
Uniqueness
What sets (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester apart is its specific stereochemistry and the combination of functional groups, which provide unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of stereochemically complex molecules.
Properties
IUPAC Name |
ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWAQGKVYHZJCJ-GARJFASQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580997 | |
Record name | Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480449-84-1 | |
Record name | Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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